Acetic acid;dodec-3-en-1-ol
CAS No.: 38363-24-5
Cat. No.: VC0013433
Molecular Formula: C14H28O3
Molecular Weight: 244.375
Purity: 96%
* For research use only. Not for human or veterinary use.

CAS No. | 38363-24-5 |
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Molecular Formula | C14H28O3 |
Molecular Weight | 244.375 |
IUPAC Name | acetic acid;dodec-3-en-1-ol |
Standard InChI | InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h9-10,13H,2-8,11-12H2,1H3;1H3,(H,3,4) |
Standard InChI Key | XVJLBEOUWYKBDQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCC=CCCO.CC(=O)O |
Chemical Identity and Structure
Basic Information
Acetic acid;dodec-3-en-1-ol is identified by the molecular formula C₁₄H₂₈O₃ and has a molecular weight of 244.37 g/mol . It is essentially a 1:1 mixture of acetic acid (C₂H₄O₂) and dodec-3-en-1-ol (C₁₂H₂₄O) . The compound can be represented in several systems of chemical nomenclature, as outlined in Table 1.
Table 1: Chemical Identifiers of Acetic acid;dodec-3-en-1-ol
Identifier Type | Value |
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PubChem CID | 71360582 |
Molecular Formula | C₁₄H₂₈O₃ |
Molecular Weight | 244.37 g/mol |
InChI | InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h9-10,13H,2-8,11-12H2,1H3;1H3,(H,3,4) |
InChIKey | XVJLBEOUWYKBDQ-UHFFFAOYSA-N |
SMILES | CCCCCCCCC=CCCO.CC(=O)O |
Physical and Chemical Properties
Physical Characteristics
While comprehensive physical data specific to Acetic acid;dodec-3-en-1-ol is limited in the scientific literature, properties can be inferred from its constituent components and related structures. The compound likely exists as a clear liquid at standard temperature and pressure, given the physical states of both acetic acid and medium-chain alcohols.
Chemical Reactivity
The chemical behavior of Acetic acid;dodec-3-en-1-ol would be influenced by both its acidic and alcoholic components:
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Acidity: The acetic acid component contributes acidic character with a pKa value of approximately 4.76 .
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Hydrogen Bonding: Both components can participate in hydrogen bonding, with acetic acid known to form dimers through hydrogen bonds, particularly in the vapor phase and in non-hydrogen-bonding solvents .
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Double Bond Reactivity: The carbon-carbon double bond at the 3-position in the dodecenol component presents a site for potential reactions such as hydrogenation, oxidation, or addition reactions.
Related Compounds and Structural Analogs
Comparison with Structurally Similar Compounds
Acetic acid;dodec-3-en-1-ol belongs to a family of compounds that include unsaturated alcohols and their acetic acid combinations. Table 2 presents a comparison of this compound with related structures found in chemical databases.
Table 2: Comparison of Acetic acid;dodec-3-en-1-ol with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
Acetic acid;dodec-3-en-1-ol | C₁₄H₂₈O₃ | 244.37 | Reference compound |
(Z)-Dodec-3-en-1-ol | C₁₂H₂₄O | 184.32 | Alcohol component without acetic acid |
Acetic acid;oct-3-en-1-ol | C₁₀H₂₀O₃ | 188.26 | Shorter carbon chain (C8 vs C12) |
Acetic acid;but-3-en-1-ol | C₆H₁₂O₃ | 132.16 | Much shorter carbon chain (C4 vs C12) |
Acetic acid;dodec-10-en-1-ol | C₁₄H₂₈O₃ | 244.37 | Double bond at position 10 vs position 3 |
Isomeric Forms
The dodecenol component of this compound can exist in different isomeric forms based on:
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Positional isomerism: The double bond can occur at different positions along the carbon chain.
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Geometric isomerism: The double bond can adopt either Z (cis) or E (trans) configuration.
Research on related compounds indicates that the Z-configuration is often biologically significant, particularly in compounds serving as insect pheromones .
Synthesis and Production Methods
Synthetic Route Evidence
Synthesis methods for related compounds can provide insights into potential production methods. For example, the acetylation of alcohols typically follows a procedure involving:
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Dissolution of the alcohol in anhydrous dichloromethane
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Addition of a base such as triethylamine
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Dropwise addition of acetic anhydride or acetyl chloride at 0°C
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Warming to room temperature and stirring for several hours
This general synthetic approach could potentially be adapted for the synthesis of dodec-3-en-1-yl acetate, which is related to but distinct from the 1:1 complex of acetic acid and dodec-3-en-1-ol.
Analytical Characterization Methods
Identification Techniques
Standard analytical methods that would likely be employed for characterization of Acetic acid;dodec-3-en-1-ol include:
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Spectroscopic Methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy to identify functional groups
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Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
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Chromatographic Methods:
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Gas Chromatography (GC) for purity determination
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High-Performance Liquid Chromatography (HPLC) for separation and quantification
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Structure Verification
Specific spectral data expected for Acetic acid;dodec-3-en-1-ol would include:
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¹H NMR signals characteristic of:
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Vinyl protons at the C=C double bond
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Methyl protons of the acetic acid component
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Methylene protons adjacent to the hydroxyl group
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Methylene and methyl protons of the hydrocarbon chain
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¹³C NMR signals characteristic of:
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Carbonyl carbon from acetic acid
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Olefinic carbons of the double bond
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Carbon attached to the hydroxyl group
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Aliphatic carbons of the chain
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Research Status and Future Directions
Current Research Status
The available scientific literature indicates that Acetic acid;dodec-3-en-1-ol has been cataloged in chemical databases , but extensive research specifically focusing on this compound appears limited. The compound is documented in sources such as PubChem and EPA DSSTox, suggesting interest in cataloging and potentially studying its properties.
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